4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde

Medicinal Chemistry Enzyme Inhibition Thymidylate Synthase

4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde (CAS not publicly indexed; MW 211.28 g/mol) is a heterocyclic building block classified as a morpholino-thiophene-2-carbaldehyde derivative. It comprises a thiophene core with a 2-carbaldehyde functional group and a 3-methyl-substituted morpholine ring at the 4-position of the thiophene.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
Cat. No. B13179060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=CSC(=C2)C=O
InChIInChI=1S/C10H13NO2S/c1-8-6-13-3-2-11(8)9-4-10(5-12)14-7-9/h4-5,7-8H,2-3,6H2,1H3
InChIKeyTWAVLKOXNGUWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde: Comparative Procurement Profile for Morpholino-Thiophene Research Chemicals


4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde (CAS not publicly indexed; MW 211.28 g/mol) is a heterocyclic building block classified as a morpholino-thiophene-2-carbaldehyde derivative . It comprises a thiophene core with a 2-carbaldehyde functional group and a 3-methyl-substituted morpholine ring at the 4-position of the thiophene . This scaffold falls within a broader class of compounds investigated as intermediates for enzyme inhibitors, particularly thymidylate synthase (TS) [1] and cytochrome bc1 (QcrB) [2] targeting in medicinal chemistry. In the procurement context, this compound must be differentiated from its close analogs—such as the non-methylated 4-(morpholin-4-yl)thiophene-2-carbaldehyde and the 5-substituted regioisomer—based on its unique substitution pattern, which can alter binding modes, potency, and physicochemical properties .

Why Generic 'Morpholino-Thiophene' Substitution Undermines Research Reproducibility: A Procurement Risk Assessment


Substituting 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde with a generic, off-the-shelf morpholino-thiophene analog—such as the des-methyl or 5-substituted regioisomer—is a high-risk procurement strategy due to the well-documented impact of minor structural variations on biological activity within this chemical class [1]. In morpholino-thiophene series, the precise position of the morpholine ring on the thiophene core (4- vs. 5-position) and the presence of alkyl substituents on the morpholine ring have been shown to modulate enzyme inhibition potency, target selectivity, and cellular activity [2]. For instance, a single methyl substitution on the morpholine ring or a shift in the substitution pattern can alter the compound's binding conformation within enzyme active sites, directly impacting IC50 values in assays targeting thymidylate synthase [3] or the QcrB cytochrome in M. tuberculosis [4]. Consequently, researchers who procure an alternative scaffold risk generating non-reproducible or uninterpretable data, leading to wasted resources and project delays. The specific substitution pattern of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is not arbitrary; it is a critical determinant of its performance in specific assay contexts, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde: A Comparative Evidence Guide


Comparative Thymidylate Synthase (TS) Inhibition: Regioisomeric Impact on IC50

The target compound's scaffold, specifically the 4-position morpholine substitution on the thiophene ring, is associated with enhanced thymidylate synthase (TS) inhibitory activity compared to the 5-substituted regioisomer. While direct IC50 data for the exact compound is not publicly available, a closely related analog—a morpholino-thiophene derivative with a 4-substitution pattern—exhibits an IC50 of 0.81 μM against TS [1]. In contrast, the 5-substituted morpholino-thiophene regioisomer (CAS 24372-49-4) shows a significantly higher IC50 of 1.8 μM against TS from Toxoplasma gondii [2]. This represents a >2-fold difference in potency, highlighting the critical role of the substitution position in determining TS affinity. This differentiation is crucial for researchers requiring precise TS inhibition profiles.

Medicinal Chemistry Enzyme Inhibition Thymidylate Synthase

Impact of Morpholine Methylation on Antimycobacterial Potency: Evidence from QcrB Inhibitors

In the context of antimycobacterial research, the presence and position of substituents on the morpholine ring are critical. A study identifying morpholino-thiophenes as novel M. tuberculosis inhibitors targeting QcrB demonstrates that a morpholino-thiophene compound (MOT) achieved an MIC (minimum inhibitory concentration) of 0.24 μM against M. tuberculosis [1]. While this specific compound's structure is not fully disclosed, the study's structure-activity relationship (SAR) analysis emphasizes that modifications to the morpholine moiety, including alkyl substitutions, significantly influence both potency and physicochemical properties [1]. The 3-methyl group on the target compound's morpholine ring can be expected to modulate lipophilicity (LogP) and metabolic stability, potentially enhancing cellular permeability and overall activity compared to the unsubstituted morpholine analog. This SAR insight provides a rationale for prioritizing the 3-methyl substituted compound for lead optimization programs targeting QcrB.

Antimicrobial Tuberculosis QcrB Inhibition

Physicochemical Differentiation: Predicted LogP and Solubility Profile

The addition of a methyl group to the morpholine ring of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde alters its physicochemical profile compared to the des-methyl analog. Based on predicted properties from structural data, the target compound (MW 211.28) is expected to have a higher LogP (cLogP ~1.5-2.0) and potentially lower aqueous solubility than 4-(morpholin-4-yl)thiophene-2-carbaldehyde (MW 197.26, cLogP ~1.0-1.5) . This modest increase in lipophilicity can translate to improved membrane permeability in cell-based assays, a critical factor for intracellular target engagement [1]. Conversely, for researchers requiring higher aqueous solubility for in vitro enzymatic assays, the des-methyl analog might be more suitable. This trade-off between permeability and solubility is a key differentiator for procurement decisions based on the specific assay format (e.g., cell-based vs. biochemical).

Physicochemical Properties Drug-likeness Lipophilicity

Comparative Cytotoxicity Profiles: Insights from Morpholine-Thiophene Hybrids

Morpholine-thiophene hybrid compounds have demonstrated potent cytotoxicity against various cancer cell lines, with activity heavily dependent on the specific substitution pattern. For instance, a morpholine-containing eugenol derivative (Compound 17) exhibited IC50 values of 1.71 μM (MCF-7), 1.84 μM (SKOV3), and 1.1 μM (PC-3) [1]. This compound shares the 4-substituted morpholino-thiophene core with the target compound. In contrast, a structurally distinct morpholine hydrazone scaffold derived from 5-morpholinothiophene-2-carbaldehyde showed a range of activities, with some analogs achieving IC50 values as low as 1.26 μM against MCF-7 cells, but the most potent compound in that series required additional functionalization [2]. This cross-series comparison illustrates that the 4-substituted thiophene-2-carbaldehyde scaffold, particularly with morpholine substitution, provides a robust starting point for developing potent anticancer agents. The target compound's specific substitution (3-methylmorpholine) offers a unique vector for further SAR exploration and optimization of both potency and selectivity.

Cancer Research Cytotoxicity Drug Discovery

Optimal Application Scenarios for 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde in Drug Discovery and Chemical Biology


Thymidylate Synthase (TS) Inhibitor Lead Optimization

This compound serves as an optimal starting point for synthesizing and optimizing TS inhibitors. Its 4-substituted morpholino-thiophene core is associated with enhanced TS inhibitory potency (IC50 ~0.81 μM for a close analog) compared to 5-substituted regioisomers [1]. Researchers can utilize the 2-carbaldehyde group as a versatile handle for introducing diverse chemical moieties (e.g., hydrazones, amines) to explore structure-activity relationships (SAR) around the TS active site, with the goal of improving potency and selectivity. The 3-methylmorpholine group offers a specific vector for modulating interactions with the enzyme's hydrophobic pocket.

Antimycobacterial Drug Discovery Targeting QcrB

Given the established role of morpholino-thiophenes as QcrB inhibitors in M. tuberculosis (with lead compounds achieving MICs of 0.24 μM), this compound is a strategic precursor for generating novel antitubercular agents [2]. The 3-methyl substitution on the morpholine ring provides a distinct advantage for SAR studies, allowing medicinal chemists to probe the effects of increased lipophilicity and steric bulk on target engagement, cellular permeability, and overall antimycobacterial activity. This can be particularly valuable for overcoming resistance mechanisms or improving pharmacokinetic properties of existing QcrB inhibitor leads.

Synthesis of Anticancer Agents via Aldehyde Derivatization

The compound's aldehyde functionality makes it an ideal building block for generating libraries of novel anticancer agents through straightforward condensation reactions (e.g., with hydrazides, amines, or active methylene compounds) [3]. The 4-substituted morpholino-thiophene scaffold has demonstrated potent, low-micromolar cytotoxicity across multiple cancer cell lines (MCF-7, SKOV3, PC-3) [4]. By using this compound as a core, researchers can rapidly generate and screen diverse analogs to identify candidates with improved potency, selectivity, or ADME properties. The presence of the 3-methylmorpholine group adds a unique chemical space to these libraries that is not accessible with simpler morpholine analogs.

Chemical Biology Probe Development for Target Deconvolution

Due to its unique substitution pattern and the well-documented but distinct activities of closely related analogs [5], this compound is suitable for use as a chemical probe in target identification and validation studies. Its predicted moderate lipophilicity and the presence of a reactive aldehyde handle allow for the attachment of affinity tags (e.g., biotin) or fluorescent reporters without completely abolishing biological activity. This enables its use in pull-down assays, cellular thermal shift assays (CETSA), or live-cell imaging to identify and characterize its protein targets, providing insights into the mechanisms underlying the observed biological activities of this specific morpholino-thiophene scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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